molecular formula C17H21N3O3 B5886076 1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

Cat. No.: B5886076
M. Wt: 315.37 g/mol
InChI Key: XEYHVAVTZZJBQQ-UHFFFAOYSA-N
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Description

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a furan ring bearing a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Substitution: The piperazine ring is then substituted with an ethyl group through alkylation reactions.

    Coupling Reaction: Finally, the furan ring is coupled with the piperazine derivative using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: Formation of 1-ethyl-4-[[5-(2-aminophenyl)furan-2-yl]methyl]piperazine.

    Substitution: Formation of various alkyl or aryl-substituted piperazine derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[[5-(2-aminophenyl)furan-2-yl]methyl]piperazine
  • 1-ethyl-4-[[5-(2-methylphenyl)furan-2-yl]methyl]piperazine
  • 1-ethyl-4-[[5-(2-chlorophenyl)furan-2-yl]methyl]piperazine

Uniqueness

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of electronic materials or as a probe in biochemical studies.

Properties

IUPAC Name

1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-18-9-11-19(12-10-18)13-14-7-8-17(23-14)15-5-3-4-6-16(15)20(21)22/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYHVAVTZZJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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